molecular formula C9H10N4O B1323032 1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 915924-45-7

1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B1323032
CAS No.: 915924-45-7
M. Wt: 190.2 g/mol
InChI Key: QGJJFECXVDIPCW-UHFFFAOYSA-N
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Description

1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring

Biochemical Analysis

Biochemical Properties

1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aliphatic amines and benzyl amines . These interactions are crucial as they can influence the compound’s behavior in biological systems. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which can affect the compound’s stability and reactivity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the hydroxyl radicals reaction, which plays a role in oxidative stress within cells . This can lead to changes in gene expression and metabolic flux, ultimately affecting cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to fit into the active sites of certain enzymes, thereby inhibiting or enhancing their activity. This can lead to changes in gene expression and cellular metabolism, as the compound modulates the activity of key enzymes involved in these processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it has a half-life of approximately 0.267 days when exposed to hydroxyl radicals . This indicates that the compound can degrade relatively quickly, which can influence its long-term effects on cellular function. In vitro and in vivo studies have also observed that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can become toxic and cause adverse effects. For instance, high doses of the compound have been associated with acute toxicity and chronic effects on cellular health . These threshold effects are important for determining safe and effective dosages for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound has been shown to interact with aliphatic amines and benzyl amines, which are involved in its metabolic processing . These interactions can affect metabolic flux and the levels of metabolites within cells, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within cells can also be influenced by these interactions. For instance, the compound’s interaction with aliphatic amines and benzyl amines can affect its distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context. For example, its interaction with aliphatic amines and benzyl amines can influence its localization to specific subcellular regions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-4-carboxylic acid hydrazide with acetic anhydride to form the oxadiazole ring. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine is unique due to the presence of both pyridine and oxadiazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6(10)9-12-8(13-14-9)7-2-4-11-5-3-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJJFECXVDIPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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